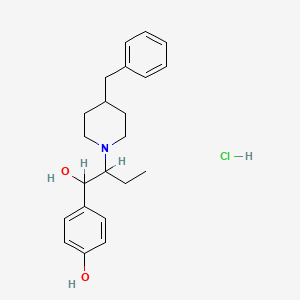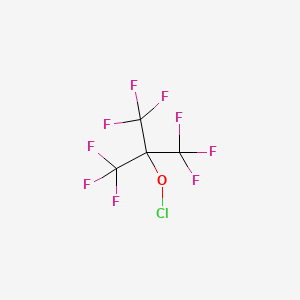
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C4ClF9O and a molecular weight of 270.48 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical applications.
Preparation Methods
The synthesis of hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester typically involves the reaction of hypochlorous acid with 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethanol. The reaction conditions often require a controlled environment to ensure the stability of the product . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive nature of the compound.
Chemical Reactions Analysis
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of specialized materials and chemicals due to its unique properties
Mechanism of Action
The mechanism by which hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester exerts its effects involves its high reactivity, particularly due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Carbonofluoridic acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ether: This compound has a similar structure but differs in its functional groups and reactivity.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with different applications and properties.
Bis(2,2,2-trifluoroethyl) ether: Used in different industrial applications and has distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of both hypochlorous acid and fluorinated ester groups, which confer unique chemical and physical properties .
Properties
CAS No. |
27579-40-4 |
|---|---|
Molecular Formula |
C4ClF9O |
Molecular Weight |
270.48 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] hypochlorite |
InChI |
InChI=1S/C4ClF9O/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI Key |
SUEJPCUVNMFRSG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


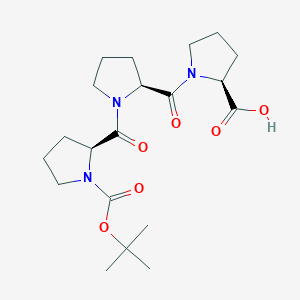


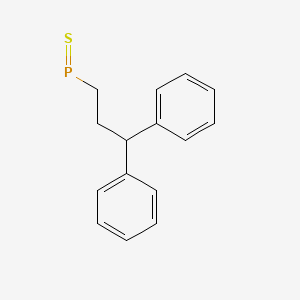
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

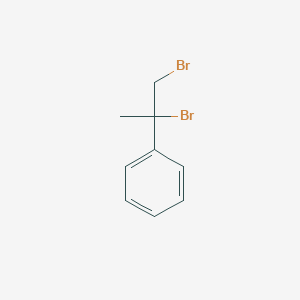


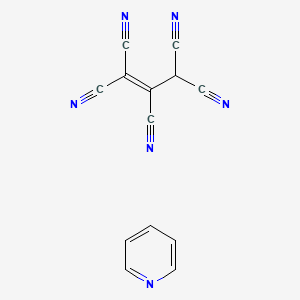
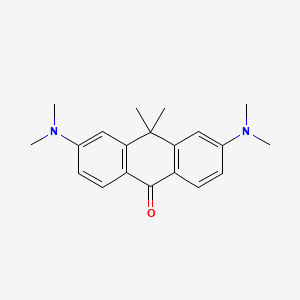

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
